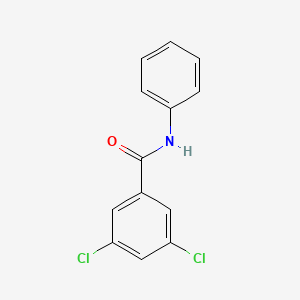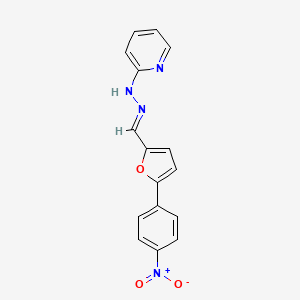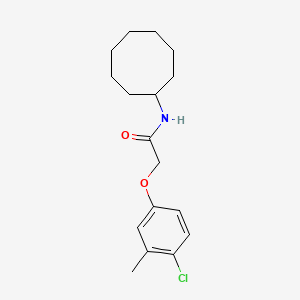
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide, also known as ABT-702, is a selective inhibitor of the enzyme adenosine kinase. Adenosine kinase is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various physiological processes. ABT-702 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. Adenosine is a molecule that plays a crucial role in various physiological processes, including the regulation of inflammation, cell proliferation, and neurotransmission. By inhibiting adenosine kinase, this compound increases the levels of adenosine, which in turn, activates adenosine receptors and exerts its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT pathway. In inflammation, this compound reduces the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. In neurological disorders, this compound improves cognitive function by reducing neuroinflammation and increasing the levels of adenosine.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has several advantages for lab experiments. It is a selective inhibitor of adenosine kinase, which allows for the specific targeting of adenosine metabolism. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide. In cancer, further studies are needed to determine its efficacy in combination with other chemotherapy agents. In inflammation, further studies are needed to determine its potential use in the treatment of autoimmune diseases. In neurological disorders, further studies are needed to determine its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Conclusion:
This compound is a selective inhibitor of adenosine kinase that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has several advantages for lab experiments. Further studies are needed to determine its efficacy in various diseases and its potential use in combination with other therapies.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide involves several steps, starting with the reaction of 4-chloro-3-methylphenol with cyclooctylamine to form the corresponding amine. This amine is then acetylated with acetic anhydride to obtain the corresponding acetamide. Finally, the acetamide is reacted with phosphorus oxychloride to form this compound.
Applications De Recherche Scientifique
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-13-11-15(9-10-16(13)18)21-12-17(20)19-14-7-5-3-2-4-6-8-14/h9-11,14H,2-8,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLUDOGGUCXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)
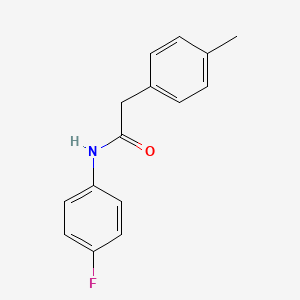
![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
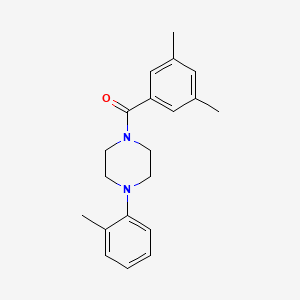
![4-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5802665.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)
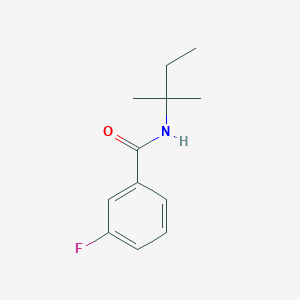
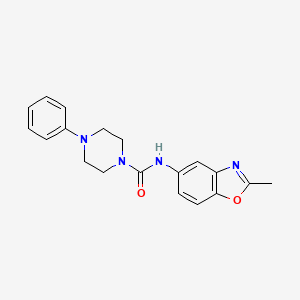
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)
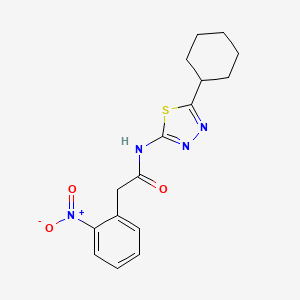
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)
